molecular formula C8H14N2O4 B13346353 (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione

(3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B13346353
M. Wt: 202.21 g/mol
InChI Key: FEXBTWNVLLOVLN-UNTFVMJOSA-N
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Description

(3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione is a chiral compound with significant potential in various scientific fields. It is characterized by its two hydroxyethyl groups attached to a piperazine-2,5-dione core, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine derivatives and hydroxyethyl precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione: Unique due to its specific chiral centers and hydroxyethyl groups.

    (3R,6R)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione: Similar structure but different stereochemistry, leading to different biological activity.

    (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione: Another stereoisomer with distinct properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity, biological activity, and potential applications. The presence of two hydroxyethyl groups also adds to its versatility in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3R,6R)-3,6-bis[(1S)-1-hydroxyethyl]piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5+,6+/m0/s1

InChI Key

FEXBTWNVLLOVLN-UNTFVMJOSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)[C@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)C(C)O)O

Origin of Product

United States

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